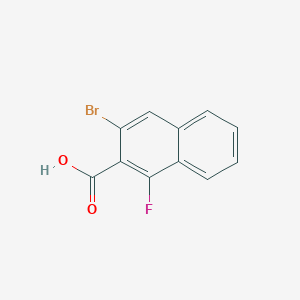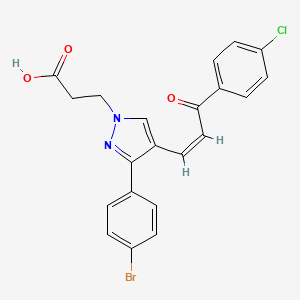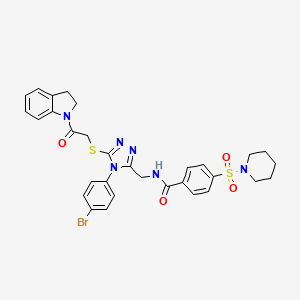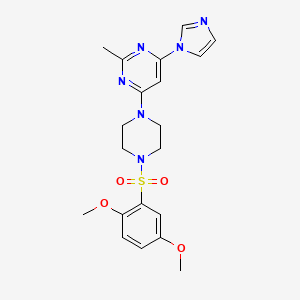
3-Bromo-1-fluoronaphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-1-fluoronaphthalene-2-carboxylic acid is a chemical compound with the CAS Number: 2344679-80-5 . It has a molecular weight of 269.07 and its IUPAC name is 3-bromo-1-fluoro-2-naphthoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H6BrFO2/c12-8-5-6-3-1-2-4-7(6)10(13)9(8)11(14)15/h1-5H,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 269.07 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Chemical Reactivity and Applications
Fluoronaphthalene Derivatives and Chemical Reactivity : A study by Leroux, Mangano, and Schlosser (2005) explored the behavior of fluoronaphthalene derivatives, specifically highlighting the reactivity of 3-bromo-1-fluoronaphthalene. It was used to create various compounds, such as 3,3'-dibromo-1,1'-difluoro-2,2'-binaphthyl, showcasing its potential in complex chemical synthesis (Leroux, Mangano, & Schlosser, 2005).
Lithiation of Fluoronaphthalene : Kinstle and Bechner (1970) investigated the lithiation of 2-fluoronaphthalene, a related compound, demonstrating its utility in producing various naphthoic acids. This research provides insight into the potential of 3-bromo-1-fluoronaphthalene-2-carboxylic acid in similar lithiation processes (Kinstle & Bechner, 1970).
Synthesis of Fluoronaphthoic Acids : Tagat et al. (2002) described the synthesis of various mono- and difluoronaphthoic acids, demonstrating the flexibility and importance of fluoronaphthalene derivatives in synthesizing biologically active compounds (Tagat et al., 2002).
Fluorogenic Labeling and Sensing Applications
Fluorogenic Labeling in HPLC Analysis : Gatti, Cavrini, and Roveri (1992) explored using 2-bromoacetyl-6-methoxynaphthalene, a compound related to 3-bromo-1-fluoronaphthalene-2-carboxylic acid, as a fluorescent labeling reagent for HPLC analysis. This study underscores the potential of similar compounds in analytical chemistry, particularly in the sensitive detection of biological molecules (Gatti, Cavrini, & Roveri, 1992).
Enantioselective Fluorescence Sensing : Mei and Wolf (2004) developed a chiral 1,8-diacridylnaphthalene-derived fluorosensor for enantioselective sensing of various chiral carboxylic acids. This research highlights the potential of fluoronaphthalene derivatives in enantioselective sensing applications, possibly including 3-bromo-1-fluoronaphthalene-2-carboxylic acid (Mei & Wolf, 2004).
Highly Sensitive Fluorogenic Reagents : Yamaguchi et al. (1985) discussed the development of highly sensitive fluorogenic reagents for carboxylic acids in HPLC, showcasing the potential role of fluoronaphthalene derivatives in enhancing detection sensitivity in analytical applications (Yamaguchi et al., 1985).
properties
IUPAC Name |
3-bromo-1-fluoronaphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrFO2/c12-8-5-6-3-1-2-4-7(6)10(13)9(8)11(14)15/h1-5H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIXUKXVUIPENG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2F)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2806855.png)


![N-(2-chloro-5-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2806861.png)
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2806862.png)

![N-(2-chlorobenzyl)-6-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2806865.png)



![6-[(3-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2806873.png)


![4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2806878.png)